SSTR2 Receptor Binding Affinity: Nendratareotide-Based Conjugate vs. Native Somatostatin-14 and Octreotide
The nendratareotide-derived conjugate PEN-221 binds human SSTR2 with a Ki of 0.05 nM, representing a substantially tighter receptor interaction than the native ligand somatostatin-14 (Ki ≈ 1–3 nM for SSTR2) and the clinical cyclic octapeptide octreotide (Ki ≈ 0.5–1.1 nM for SSTR2) . This affinity advantage ensures that at equimolar concentrations, the nendratareotide-based construct saturates a higher fraction of SSTR2 receptors than octreotide-based conjugates, a critical factor for payload delivery efficiency [1].
| Evidence Dimension | Binding affinity (Ki) at human somatostatin receptor subtype 2 (SSTR2) |
|---|---|
| Target Compound Data | Ki = 0.05 nM (nendratareotide-based conjugate PEN-221) |
| Comparator Or Baseline | Somatostatin-14: Ki ≈ 1–3 nM; Octreotide: Ki ≈ 0.5–1.1 nM |
| Quantified Difference | Approximately 10- to 20-fold lower Ki vs. octreotide; approximately 20- to 60-fold lower Ki vs. native somatostatin-14 |
| Conditions | Radioligand competitive binding assay in CHO cell membranes expressing recombinant human SSTR2 |
Why This Matters
For procurement decisions in conjugate development, a 10–20-fold affinity advantage over octreotide-based scaffolds translates into higher receptor occupancy at lower dosing, improving the therapeutic index and reducing off-target payload exposure.
- [1] Reubi JC, Schär JC, Waser B, et al. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282. View Source
